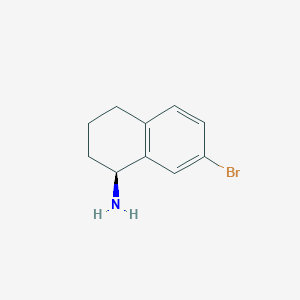

(S)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine

CAS No.: 676135-95-8

Cat. No.: VC3429159

Molecular Formula: C10H12BrN

Molecular Weight: 226.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 676135-95-8 |

|---|---|

| Molecular Formula | C10H12BrN |

| Molecular Weight | 226.11 g/mol |

| IUPAC Name | (1S)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-amine |

| Standard InChI | InChI=1S/C10H12BrN/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3,12H2/t10-/m0/s1 |

| Standard InChI Key | PHUSWQSCHYYQQF-JTQLQIEISA-N |

| Isomeric SMILES | C1C[C@@H](C2=C(C1)C=CC(=C2)Br)N |

| SMILES | C1CC(C2=C(C1)C=CC(=C2)Br)N |

| Canonical SMILES | C1CC(C2=C(C1)C=CC(=C2)Br)N |

Introduction

Chemical Structure and Properties

Molecular Information

(S)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine has well-defined chemical properties that characterize its structure and reactivity. The compound is identified by the CAS number 676135-95-8 and possesses a molecular formula of C10H12BrN . It has a calculated molecular weight of 226.11 g/mol, which is consistent across multiple chemical databases . The IUPAC name for this compound is (1S)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-amine, which specifically identifies its stereochemistry at the 1-position .

For precise chemical identification, the compound has a unique InChI string: InChI=1S/C10H12BrN/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3,12H2/t10-/m0/s1. This can be condensed to the InChIKey PHUSWQSCHYYQQF-JTQLQIEISA-N, which serves as a fixed-length identifier for the structure. For computational and database purposes, the compound can also be represented in SMILES notation as C1CCC@@HN.

Structural Characteristics

The chemical structure of (S)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine features a partially saturated naphthalene ring system with specific substitution patterns. The compound consists of a tetrahydronaphthalene core structure with a bromine atom at the 7-position and an amine group at the 1-position . The stereochemistry at the 1-position is S-configured, which is a critical feature that distinguishes it from its R-enantiomer .

The tetrahydronaphthalene scaffold contains a fused cyclohexane and benzene ring, with the cyclohexane portion being fully saturated . The positioning of the bromine atom on the aromatic ring provides a site for potential functionalization through various cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings. The primary amine group at the stereogenic center offers another point for chemical modification through standard amine chemistry.

Physical Properties

While the search results provide limited specific information about the physical properties of (S)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine in its free base form, it can be inferred that the compound is likely a solid at room temperature based on its structure and molecular weight . The free base form may potentially have stability issues common to primary amines, which is why it is often handled and stored as its hydrochloride salt form for improved stability .

The hydrochloride salt form ((S)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, CAS: 676133-24-7) appears as a white solid according to synthesis reports . This salt form typically offers advantages in terms of storage stability, handling, and solubility in polar solvents compared to the free base .

Synthesis and Preparation

Synthetic Routes

The synthesis of (S)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine typically involves asymmetric synthesis methods to achieve the desired stereochemistry at the 1-position. One documented synthetic route starts with (R)-7-bromotetralin-1-ol as the precursor . This approach involves a multi-step process that includes the conversion of the alcohol to an azide intermediate followed by reduction to the amine.

In the first step of this synthesis, (R)-7-bromotetralin-1-ol is treated with diphenylphosphorylazide (DPPA) in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in toluene . This reaction converts the alcohol to an azide intermediate via a nucleophilic substitution reaction. The azide intermediate is then reduced using lithium aluminum hydride in tetrahydrofuran (THF) to form the primary amine product . The reaction sequence allows for the inversion of stereochemistry from the R-configuration of the starting alcohol to the S-configuration in the final amine product.

Chemical Reactivity

Functional Group Reactivity

The chemical reactivity of (S)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine is primarily determined by its two key functional groups: the primary amine at the 1-position and the bromine atom at the 7-position . The primary amine group can participate in a wide range of reactions typical of primary amines, including nucleophilic substitutions, acylations, and reductive aminations.

The amine functionality can be protected using common protecting groups such as tert-butyloxycarbonyl (Boc), as demonstrated in one synthetic protocol where the free amine was treated with di-tert-butyl-dicarbonate in the presence of triethylamine to form the Boc-protected derivative . This protection strategy is useful when selective functionalization of other reactive sites in the molecule is desired.

The bromine atom at the 7-position of the aromatic ring serves as an excellent handle for further functionalization through various transition metal-catalyzed cross-coupling reactions. These include Suzuki-Miyaura coupling (using boronic acids or esters), Heck coupling (with alkenes), and Sonogashira coupling (with terminal alkynes), among others.

Applications

Synthetic Building Block

(S)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine serves as a valuable chiral building block in organic synthesis. Its defined stereochemistry and functionalization potential make it useful for the construction of more complex molecules with controlled stereochemical features.

One example of its application as a building block is in the synthesis of N-substituted derivatives, such as the formation of N-[(2S)-7-bromo-1,2,3,4-tetrahydronaphthalen-2-yl]-2-(1,1-difluoroethyl)-5-methyl- triazolo[1,5-a]pyrimidin-7-amine mentioned in the search results . This illustrates how the compound can be incorporated into heterocyclic systems with potential biological activities.

The compound's ability to undergo selective functionalization at either the amine group or the brominated position makes it a versatile intermediate in divergent synthesis strategies, where a common precursor can be transformed into a library of structurally diverse compounds for biological screening.

Related Compounds

Salt Forms

The most common salt form of (S)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine is its hydrochloride salt, (S)-7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride (CAS: 676133-24-7) . This salt form offers several advantages over the free base, including improved stability, solubility in polar solvents, and ease of handling.

The hydrochloride salt typically appears as a white solid and is commonly used in research settings due to its stability . For research applications, the salt form is often preferred as it allows for more accurate weighing and dosing due to its reduced hygroscopicity compared to the free base.

Sample preparation guidelines for the hydrochloride salt suggest storage at room temperature and recommend selecting appropriate solvents for stock solution preparation based on the specific experimental requirements . When preparing stock solutions, it is advised to avoid repeated freezing and thawing to maintain compound integrity.

Research Status and Data Tables

Chemical Property Data Table

The following table summarizes the key chemical properties of (S)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine:

| Property | Value | Reference |

|---|---|---|

| CAS Number | 676135-95-8 | |

| Molecular Formula | C10H12BrN | |

| Molecular Weight | 226.11 g/mol | |

| IUPAC Name | (1S)-7-bromo-1,2,3,4-tetrahydronaphthalen-1-amine | |

| InChI | InChI=1S/C10H12BrN/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h4-6,10H,1-3,12H2/t10-/m0/s1 | |

| InChIKey | PHUSWQSCHYYQQF-JTQLQIEISA-N | |

| SMILES | C1CCC@@HN | |

| Standard Purity | ≥95% |

Salt Form Data Table

Information regarding the hydrochloride salt form of (S)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine:

Related Compounds Data Table

Comparison of (S)-7-Bromo-1,2,3,4-tetrahydro-naphthalen-1-ylamine with related compounds:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume